4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione
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Overview
Description
4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or formic acid.
Introduction of the Amino Group: The amino group at position 4 can be introduced via nucleophilic substitution reactions using suitable amines.
Methoxylation: The methoxy groups at positions 6 and 7 are typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached via Friedel-Crafts alkylation or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinazoline Derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
6,7-Dimethoxyquinazoline Derivatives: These derivatives have methoxy groups at positions 6 and 7, contributing to their pharmacological properties.
Trifluoromethylphenylquinazoline Derivatives: Compounds with a trifluoromethylphenyl group attached to the quinazoline core.
Uniqueness
4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
4-amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2S/c1-25-14-7-12-13(8-15(14)26-2)23-17(27)24(16(12)22)9-10-4-3-5-11(6-10)18(19,20)21/h3-8H,9,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDBCLHGEKIMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N(C(=S)N=C2C=C1OC)CC3=CC(=CC=C3)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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